molecular formula C22H19BrN6O3 B2616444 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921539-56-2

3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Número de catálogo: B2616444
Número CAS: 921539-56-2
Peso molecular: 495.337
Clave InChI: AOXCNKQQKHLDBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H19BrN6O3 and its molecular weight is 495.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Actividad Biológica

The compound 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS number: 921539-56-2) is a member of the triazolopurine class. Its structure suggests potential biological activity, particularly as an enzyme inhibitor. This article reviews current findings on its biological activity, including its effects on specific targets and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H19_{19}BrN6_6O3_3
  • Molecular Weight : 495.3 g/mol
  • SMILES Notation : COc1ccc(Br)cc1-c1nnc2n(Cc3ccc(C)cc3)c3c(=O)[nH]c(=O)n(C)c3n12

The compound's structure features a brominated methoxyphenyl group and a triazole ring system that may influence its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against Bruton's tyrosine kinase (BTK) . BTK is crucial for B-cell development and function, making it a target for therapies in B-cell malignancies. A study reported an IC50_{50} value that suggests its potential as a lead compound for developing BTK inhibitors.

Anticonvulsant Activity

In related research on triazole derivatives, compounds with structural similarities have been evaluated for anticonvulsant activity. Some derivatives exhibited significant efficacy in animal models of seizures . This raises the possibility that our compound may possess similar properties, meriting further investigation.

Antiproliferative Activity

Compounds within the triazolopurine class have also been studied for their antiproliferative effects on cancer cell lines. For example, modifications to the triazole structure have led to increased potency against cancer cells through mechanisms involving tubulin polymerization inhibition . The specific impact of our compound on cancer cell proliferation remains to be elucidated.

Case Study 1: BTK Inhibition

In a study focusing on BTK inhibitors, the compound was assessed alongside other triazolopurines. The results indicated that modifications to the phenyl substituents significantly affected binding affinity and inhibitory potency. The study concluded that our compound could serve as a scaffold for developing more potent BTK inhibitors with improved selectivity and efficacy.

Case Study 2: Antimicrobial Evaluation

A series of related compounds were evaluated for their antimicrobial activities using standard microbiological assays. The results showed that certain structural features enhanced antibacterial efficacy against common pathogens. Although direct data on our compound is lacking, these findings suggest that similar modifications could yield effective antimicrobial agents .

Conclusion and Future Directions

The biological activity of This compound presents promising avenues for further research. Its moderate inhibitory effects on BTK highlight its potential in treating B-cell malignancies. Additionally, the possibility of antimicrobial and anticonvulsant activities warrants comprehensive studies to explore its full therapeutic potential.

Future research should focus on:

  • Detailed structure-activity relationship (SAR) studies.
  • In vivo evaluations of biological activity.
  • Exploration of potential side effects and pharmacokinetics.

Summary Table of Biological Activities

Activity TypeObservationsReferences
BTK InhibitionModerate activity; potential lead compound
AntimicrobialRelated compounds show promise
AnticonvulsantSimilar derivatives exhibit efficacy
AntiproliferativePotential activity against cancer cells

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications.

Enzyme Inhibition

Research indicates that this compound has moderate inhibitory activity against Bruton's Tyrosine Kinase (BTK) , an important target in B-cell malignancies. The IC50 value suggests its potential as a lead compound for developing BTK inhibitors, which could be significant in treating conditions like chronic lymphocytic leukemia and other B-cell disorders .

Anticonvulsant Activity

Similar triazole derivatives have been evaluated for their anticonvulsant properties. Preliminary studies suggest that compounds with structural similarities may exhibit efficacy in animal models of seizures, indicating that this compound could also possess anticonvulsant properties warranting further investigation .

Antiproliferative Activity

Triazolopurines have been studied for their antiproliferative effects on cancer cell lines. Modifications to the triazole structure have shown increased potency against cancer cells through mechanisms such as tubulin polymerization inhibition. The specific impact of this compound on cancer cell proliferation remains to be determined but is a promising area for future research .

Case Study 1: BTK Inhibition

A comparative study on BTK inhibitors revealed that modifications to the phenyl substituents of triazolopurines significantly affect binding affinity and inhibitory potency. This compound could serve as a scaffold for developing more potent BTK inhibitors with improved selectivity and efficacy .

Case Study 2: Antimicrobial Evaluation

Related compounds have undergone antimicrobial evaluations using standard microbiological assays. Results indicated that certain structural features enhance antibacterial efficacy against common pathogens. While direct data on this specific compound is limited, findings suggest that similar modifications could yield effective antimicrobial agents .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme Inhibition Moderate activity against Bruton's Tyrosine Kinase (BTK), potential for B-cell malignancy treatment
Anticonvulsant Potential anticonvulsant properties based on structural similarities with effective derivatives
Antiproliferative Possible antiproliferative effects on cancer cell lines; further studies needed
Antimicrobial Related compounds show enhanced antibacterial efficacy; potential for similar activity

Conclusion and Future Directions

The biological activities associated with 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione present promising avenues for further research. Its moderate inhibitory effects on BTK highlight its potential in treating B-cell malignancies. Additionally, the possibility of antimicrobial and anticonvulsant activities warrants comprehensive studies to explore its full therapeutic potential.

Future research should focus on:

  • Detailed structure-activity relationship (SAR) studies.
  • In vivo evaluations of biological activity.
  • Exploration of potential side effects and pharmacokinetics.

This compound's diverse applications in medicinal chemistry make it a valuable subject for ongoing research efforts aimed at developing new therapeutic agents.

Propiedades

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O3/c1-12-4-6-13(7-5-12)11-28-17-19(30)24-22(31)27(2)20(17)29-18(25-26-21(28)29)15-10-14(23)8-9-16(15)32-3/h4-10H,11H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXCNKQQKHLDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=C(C=CC(=C5)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.